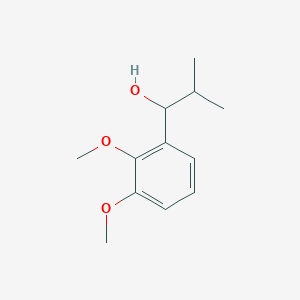
2-(Boc-amino)-5-bromo-4-(hydroxymethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Boc-amino)-5-bromo-4-(hydroxymethyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group at the 2-position, a bromine atom at the 5-position, and a hydroxymethyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Boc-amino)-5-bromo-4-(hydroxymethyl)pyridine typically involves multiple steps:
Starting Material: The synthesis begins with a pyridine derivative, such as 4-hydroxymethylpyridine.
Bromination: The hydroxymethylpyridine is brominated at the 5-position using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Protection of Amino Group: The amino group is introduced and protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine (TEA) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for bromination and protection steps, as well as advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Boc-amino)-5-bromo-4-(hydroxymethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydroxymethyl group can be oxidized to a carboxylic acid or reduced to a methyl group.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amino group.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Deprotection: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Carboxylic acid derivatives.
Reduction: Methyl derivatives.
Deprotection: Free amino derivatives.
Applications De Recherche Scientifique
2-(Boc-amino)-5-bromo-4-(hydroxymethyl)pyridine has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: Serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: Employed in the development of probes and inhibitors for biological pathways involving pyridine derivatives.
Mécanisme D'action
The mechanism of action of 2-(Boc-amino)-5-bromo-4-(hydroxymethyl)pyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The Boc-protected amino group can be deprotected to reveal the active amino group, which can then form hydrogen bonds or ionic interactions with the target. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-bromo-4-(hydroxymethyl)pyridine: Similar structure but lacks the Boc protection, making it more reactive.
2-(Boc-amino)-4-(hydroxymethyl)pyridine: Lacks the bromine atom, which may reduce its versatility in substitution reactions.
2-(Boc-amino)-5-chloro-4-(hydroxymethyl)pyridine: Similar but with a chlorine atom instead of bromine, which may affect its reactivity and binding properties.
Uniqueness
2-(Boc-amino)-5-bromo-4-(hydroxymethyl)pyridine is unique due to the combination of the Boc-protected amino group, bromine atom, and hydroxymethyl group, which provides a versatile platform for further functionalization and application in various fields.
Propriétés
Formule moléculaire |
C11H15BrN2O3 |
|---|---|
Poids moléculaire |
303.15 g/mol |
Nom IUPAC |
tert-butyl N-[5-bromo-4-(hydroxymethyl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C11H15BrN2O3/c1-11(2,3)17-10(16)14-9-4-7(6-15)8(12)5-13-9/h4-5,15H,6H2,1-3H3,(H,13,14,16) |
Clé InChI |
OERFTJNBKXLAPX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=NC=C(C(=C1)CO)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(5-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde](/img/structure/B11926402.png)

![(5S)-6-(5-chloropyridin-2-yl)-7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-5-yl 4-methylpiperazine-1-carboxylate hydrochloride](/img/structure/B11926425.png)







![2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine](/img/structure/B11926485.png)

